molecular formula C17H16O4 B1597507 3-(4-propan-2-yloxycarbonylphenyl)benzoic acid CAS No. 728919-00-4

3-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Cat. No.: B1597507
CAS No.: 728919-00-4
M. Wt: 284.31 g/mol
InChI Key: MIMARYDYKAGGKW-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(4-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)13-8-6-12(7-9-13)14-4-3-5-15(10-14)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMARYDYKAGGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373477
Record name Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-00-4
Record name Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-00-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester typically involves the esterification of biphenyl-3,4’-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a scaffold for synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for anti-inflammatory and anticancer agents. Recent studies have demonstrated its potential in inhibiting specific enzymes and receptors involved in disease pathways.

  • Case Study: Anticancer Activity
    A study exploring derivatives of similar compounds highlighted their efficacy against non-small cell lung cancer (NSCLC) cells. Compounds structurally related to 3-(4-propan-2-yloxycarbonylphenyl)benzoic acid exhibited significant cytotoxicity towards A549 cells, suggesting that modifications to this scaffold could enhance its anticancer properties .

Antimicrobial Properties

Research has indicated that compounds related to this compound possess antimicrobial activity against multidrug-resistant pathogens. The introduction of specific functional groups can enhance this activity, making it a valuable candidate for developing new antimicrobial agents.

  • Case Study: Broad-Spectrum Antimicrobial Activity
    A recent investigation into the antimicrobial properties of structurally similar compounds revealed effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers and other advanced materials. Its unique electronic properties may facilitate the development of novel materials with applications in electronics and photonics.

  • Case Study: Polymer Synthesis
    Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, leading to enhanced performance in various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against A549 cancer cells
Antimicrobial ResearchDevelopment of new antibioticsEffective against MRSA and other resistant strains
Material SciencePrecursor for advanced polymersImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester is unique due to its specific esterification pattern and the presence of both carboxylic acid and ester functional groups. This combination allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds .

Biological Activity

3-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a benzoic acid derivative that has been the subject of various studies due to its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a benzoic acid core with a propan-2-yloxycarbonyl group attached to the para position of the phenyl ring. Its empirical formula is C16H18O3, and it has notable properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compound 3 showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameTarget OrganismActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliModerate
p-Hydroxybenzoic acidCandida albicansSignificant

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. The activation of cathepsins B and L in human foreskin fibroblasts was significantly enhanced by certain benzoic acid derivatives, indicating a potential role in regulating inflammation . The compound's ability to influence proteostasis networks suggests it could be beneficial in managing age-related inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoic acid derivatives:

  • Case Study on Sickle Cell Disease : A derivative similar to this compound was reported to inhibit hemoglobin polymerization in sickle cell disease models, suggesting a potential application in treating this genetic disorder .
  • Neuroprotective Effects : In studies examining neuroprotective properties, compounds with similar structures have shown efficacy in reducing oxidative stress markers in neuronal cells, indicating a possible protective role against neurodegenerative diseases .

Research Findings

A comprehensive evaluation of various benzoic acid derivatives has revealed diverse biological activities:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may help mitigate oxidative stress-related damage.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate that while some derivatives show promise as anticancer agents, the specific effects of this compound require further investigation .

Table 2: Summary of Biological Activities

Biological ActivityObserved Effects
AntimicrobialModerate activity against bacteria
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantSignificant reduction in oxidative stress
CytotoxicVaries by concentration; further studies needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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